Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Overview
Description
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is a compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 g/mol . This compound has garnered significant attention from researchers due to its potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(OCC)C1=CC=C(C=C1)NC2=NC=CC=C2N .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. This research is significant in understanding the molecular assembly and interaction, which is vital in the design of new molecular materials and devices. The study by Portilla et al. (2007) focuses on the different dimensions of hydrogen-bonded structures formed by such compounds, providing insights into their potential applications in molecular engineering and nanotechnology (Portilla et al., 2007).
Synthesis and Optimization
The synthesis process of related compounds, like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, is another area of research. Fang Qiao-yun (2012) explored the optimization of synthesis technology for this compound, highlighting the importance of efficient and scalable synthesis methods in industrial production. Such studies are crucial for the development of cost-effective and environmentally friendly synthesis processes in the pharmaceutical and chemical industries (Fang Qiao-yun, 2012).
Antiplatelet Activity
Research by Hua-Sin Chen et al. (2008) on derivatives of this compound, particularly focusing on their antiplatelet activity, demonstrates the compound's potential in medical applications. Their work on synthesizing derivatives and evaluating their selective activity against protease-activated receptor 4 (PAR4) highlights the role of these compounds in the development of new antiplatelet drugs. This is particularly important for the treatment of thrombotic disorders (Hua-Sin Chen et al., 2008).
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of this compound have been studied by Hasanain A. Abdullmajed et al. (2021). They investigated the nonlinear refractive index and optical limiting properties of certain Schiff base compounds derived from ethyl-4-amino benzoate. This research is crucial in the field of optoelectronics, where materials with specific optical properties are needed for applications like optical limiting and laser protection (Hasanain A. Abdullmajed et al., 2021).
Antimicrobial Agents
The potential of this compound derivatives as antimicrobial agents has also been explored. Research conducted by N. Desai et al. (2007) synthesized new quinazolines derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and tested their antibacterial and antifungal activities. This research contributes to the ongoing search for new and effective antimicrobial agents, which is critical in addressing the challenge of antibiotic resistance (N. Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-13-12(15)4-3-9-16-13/h3-9H,2,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSOEUFILRQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194411 | |
Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78750-69-3 | |
Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78750-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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